Dermaseptin-L1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLWSKIKEAAKAAGKAALNAVTGLVNQGDQPS |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Dermaseptin-L1 exhibits significant antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and protozoa. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.
Antibacterial Activity
Research has demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of dermaseptin peptides can inhibit biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli at microgram concentrations. The peptides' efficacy is attributed to their ability to interact with bacterial membranes, causing permeabilization and subsequent cell death .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 3.125 μg/mL | Membrane disruption |
| S. aureus | 6.25 μg/mL | Membrane permeabilization |
| Acinetobacter baumannii | 12.5 μg/mL | Disruption of cell membrane integrity |
Antifungal Activity
This compound has also shown antifungal properties against various fungi, including Candida albicans. Its action involves similar mechanisms as those observed in bacterial interactions, where it disrupts fungal cell membranes .
Antiprotozoal Activity
The peptide has demonstrated effectiveness against protozoan parasites such as Leishmania species. In vitro studies indicate that this compound can inhibit the growth of these parasites, providing a potential therapeutic avenue for treating diseases like leishmaniasis .
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound, where it exhibits cytotoxic effects on various cancer cell lines.
Biotechnological Applications
The unique properties of this compound make it a candidate for various biotechnological applications beyond direct therapeutic uses.
Development of Antimicrobial Coatings
Due to its potent antimicrobial properties, this compound can be incorporated into coatings for medical devices to reduce infection rates associated with implants and catheters .
Electrochemical Sensors
Recent advancements have explored the use of dermaseptins in electrochemical sensors for detecting biomolecules like dopamine, showcasing their versatility in biosensing applications .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across different applications:
- A study published in 2019 evaluated the antibiofilm activity of dermaseptins against biofilm-forming pathogens and found that certain derivatives exhibited strong activity against established biofilms .
- Research on the interaction of dermaseptins with Schistosoma mansoni revealed that Dermaseptin-01 could significantly reduce worm viability and egg output, highlighting its potential as an anthelmintic agent .
Comparison with Similar Compounds
Antimicrobial Spectrum and Potency
The antimicrobial and cytotoxic profiles of Dermaseptin-L1 and related peptides are summarized below:
Table 1: Antimicrobial and Cytotoxic Activities of this compound and Analogues
Key Findings :
- Selectivity : this compound shows 4.4-fold higher selectivity for HepG2 cells over erythrocytes compared to Phylloseptin-L1 (1.1-fold) .
- Antimicrobial Specificity : Unlike Phylloseptin-L1 (active against S. aureus), this compound targets Gram-negative bacteria and Bd, suggesting divergent mechanisms of membrane interaction .
- Anti-Proliferative Activity : Dermaseptin-B2 exhibits superior anti-cancer potency (GI₅₀ < 45 µM in rhabdomyosarcoma cells) compared to this compound (GI₅₀ = 45 µM) .
Structural and Functional Insights
Table 2: Structural Features and Mechanisms
Key Insights :
- The glycine-leucine-rich domain of this compound enhances flexibility, enabling selective interaction with cancer cell membranes .
- Dermaseptin-S9’s alternating charge distribution facilitates aggregation, a feature absent in this compound, explaining its broader but less selective activity .
Clinical Potential and Limitations
- Advantages : this compound’s low hemolytic activity (LC₅₀ = 200 µM) makes it a safer candidate for therapeutic development compared to equi-potent peptides like Phylloseptin-L1 .
- Challenges : Its inactivity against Gram-positive bacteria limits standalone use, necessitating combinatorial therapies with peptides like Phylloseptin-L1 .
Preparation Methods
Isolation and Initial Extraction from Skin Secretions
Dermaseptin-L1 is naturally produced in the granular glands of Phyllomedusa frogs. The initial preparation involves collecting skin secretions, which are then lyophilized for preservation.
Skin Secretion Collection and Lyophilization: The skin secretions are harvested by gentle electrical stimulation or manual stimulation of the frog’s skin, followed by immediate freeze-drying (lyophilization) to stabilize the peptides for further processing.
Dissolution and Lysis: Typically, 5 mg of freeze-dried secretion is dissolved in 1 mL of lysis/binding buffer to release the peptide content and facilitate subsequent molecular biology steps.
Centrifugation: The dissolved secretion is centrifuged at high speed (e.g., 14,000 x g for 5 minutes) to remove particulate matter, ensuring a clear supernatant for downstream applications.
Molecular Cloning of this compound Precursor cDNA
To obtain the precise amino acid sequence and enable synthetic production, the precursor cDNA encoding this compound is cloned from the frog skin secretion.
mRNA Isolation: Polyadenylated mRNA is isolated from the secretion using oligo(dT) magnetic beads (e.g., Dynabeads® Oligo (dT)25), which hybridize to the poly-A tail of mRNA molecules, allowing selective extraction.
cDNA Library Construction: Using the isolated mRNA, a cDNA library is constructed through reverse transcription, enabling the capture of the full-length precursor sequence.
Rapid Amplification of cDNA Ends (RACE-PCR): This technique is employed to amplify the unknown 5’ and 3’ ends of the cDNA, ensuring the entire precursor sequence is obtained.
Cloning and Sequencing: The PCR products are purified, ligated into suitable vectors, transformed into competent cells, and screened (e.g., blue-white screening). Positive clones are sequenced to confirm the nucleotide and deduced amino acid sequences.
This molecular cloning approach allows the identification of the exact this compound precursor sequence, which is essential for synthetic reproduction and structural studies.
Chemical Synthesis of this compound
Following sequence determination, this compound is chemically synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides with high purity and yield.
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled stepwise on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing chain with activation reagents under controlled conditions.
Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based mixtures).
Rotary Evaporation and Washing: The crude peptide is concentrated by rotary evaporation and washed to remove residual reagents and byproducts.
Lyophilization: The purified peptide solution is freeze-dried to obtain the peptide in powder form for storage and further use.
Purification of Synthetic this compound
The crude synthetic peptide contains impurities and truncated sequences; thus, purification is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the gold standard for peptide purification. This compound is separated on a C18 column using a gradient of aqueous acetonitrile with trifluoroacetic acid (TFA) as the ion-pairing agent.
Purity Assessment: The purity of the peptide is typically >95%, confirmed by the sharpness and retention time consistency of the chromatographic peak.
Analytical Characterization
To confirm the identity and quality of this compound, several analytical techniques are employed:
Mass Spectrometry (MALDI-TOF): Matrix-assisted laser desorption ionization time-of-flight mass spectrometry verifies the molecular weight of the peptide, confirming the expected mass corresponding to the amino acid sequence.
Amino Acid Sequencing (Edman Degradation): The sequence is confirmed by automated Edman degradation, which sequentially removes N-terminal amino acids for identification.
Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of this compound, typically demonstrating α-helical content in membrane-mimicking environments, which is critical for its antimicrobial function.
Summary Table of Preparation Steps and Techniques
Research Findings on Preparation Quality and Peptide Activity
The synthetic this compound peptide produced by SPPS and purified by RP-HPLC shows high purity (>95%) and accurate molecular weight matching the natural peptide.
Circular dichroism studies confirm that this compound adopts an α-helical structure in membrane-like environments, essential for its antimicrobial action.
The synthetic peptide demonstrates potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic activity, indicating a favorable therapeutic index.
Q & A
Q. Methodological Considerations :
- Use zwitterionic and anionic lipid compositions to mimic bacterial vs. mammalian membranes.
- Validate binding models (e.g., one-stage vs. two-stage) using statistical fitting tools to avoid misinterpretation of SPR sensorgrams .
How can researchers resolve contradictions between in vitro membrane-binding data and in vivo cytotoxicity outcomes for this compound analogues?
Advanced Research Focus
Discrepancies often arise from differences in experimental conditions (e.g., lipid composition, peptide-to-lipid ratios) or oversimplified in vitro models. To address this:
Correlate Binding Parameters with Functional Assays : Measure both insertion affinity (via SPR) and cytotoxicity (e.g., hemolysis assays or microbial viability tests). For instance, K(4)K(20)-S4 exhibited high cytotoxicity despite moderate adhesion affinity, emphasizing the importance of insertion propensity over initial binding .
Proteolytic Protection Assays : Use trypsin digestion to confirm peptide insertion depth (e.g., full-length peptides embedded in bilayers are protease-resistant) .
Contextualize Findings : Compare results across multiple models (e.g., synthetic vesicles, cell lines, and ex vivo tissues) to identify context-dependent behavior.
Data Interpretation Tip : Prioritize parameters like insertion affinity (K2) over adhesion constants (K1) when predicting cytolytic activity .
What strategies are effective for optimizing this compound derivatives to reduce cytotoxicity while retaining antimicrobial efficacy?
Q. Advanced Research Focus
Truncation Studies : Shorten peptide length systematically (e.g., 16-mer → 10-mer derivatives) and evaluate impacts on insertion affinity and selectivity. A 13-mer derivative of dermaseptin S4 showed reduced cytotoxicity but retained antimicrobial activity, linked to weaker insertion into mammalian membranes .
Charge Modulation : Introduce cationic residues (e.g., lysine substitutions) to enhance bacterial membrane targeting. Balance hydrophobicity to avoid nonspecific interactions.
Hybrid Peptides : Combine this compound motifs with noncytotoxic domains (e.g., cell-penetrating peptide sequences) to decouple antimicrobial and toxic effects.
Experimental Design : Use SPR to quantify binding parameters and correlate with minimum inhibitory concentration (MIC) and hemolysis assays.
How should researchers design studies to investigate structure-activity relationships (SAR) of this compound?
Q. Basic Research Focus
Sequence Alteration : Synthesize analogues with single-point mutations (e.g., residue substitutions, D-amino acid replacements) to identify critical regions for activity.
Membrane Selectivity Assays : Test peptides against Gram-negative vs. Gram-positive bacterial models and eukaryotic cells (e.g., erythrocytes).
Secondary Structure Analysis : Use CD spectroscopy to assess α-helical content, which is often critical for pore formation .
Data Presentation : Tabulate SAR results with columns for peptide sequence, MIC values, hemolysis rates, and binding constants (e.g., K1, K2). Include statistical significance (p-values) for comparative analyses .
What are the best practices for validating the antimicrobial activity of this compound in complex biological environments?
Q. Advanced Research Focus
Biofilm Models : Assess peptide efficacy against bacterial biofilms using confocal microscopy and viability staining.
Serum Stability Tests : Incubate peptides in human serum to evaluate proteolytic degradation and activity retention.
Synergy Studies : Combine this compound with conventional antibiotics (e.g., β-lactams) to identify synergistic or antagonistic effects via checkerboard assays.
Contradiction Management : If in vitro activity does not translate to in vivo models, consider factors like tissue penetration, immune modulation, or peptide aggregation .
How can researchers address variability in cytotoxicity measurements across different cell lines?
Q. Basic Research Focus
Standardize Assay Conditions : Use consistent cell passage numbers, serum concentrations, and exposure times.
Mechanistic Profiling : Differentiate between membrane disruption (e.g., lactate dehydrogenase release) and apoptotic pathways (e.g., caspase activation).
Membrane Lipid Analysis : Quantify phospholipid composition of cell lines (e.g., phosphatidylglycerol content in bacterial vs. mammalian membranes) to explain selectivity .
Q. Basic Research Focus
Biosafety Level (BSL) : Conduct experiments in BSL-2 facilities due to potential cytotoxicity .
Waste Disposal : Inactivate peptides using autoclaving or enzymatic degradation before disposal.
Storage : Store lyophilized peptides at -20°C in airtight, light-protected containers. Reconstitute in sterile, endotoxin-free buffers .
Documentation : Maintain logs of peptide batch numbers, purity certificates, and cytotoxicity screening results for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
